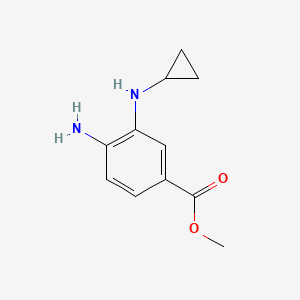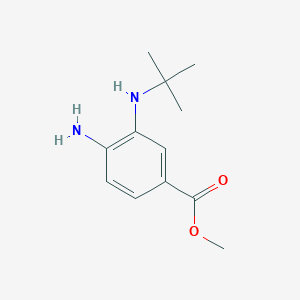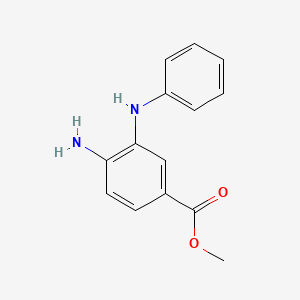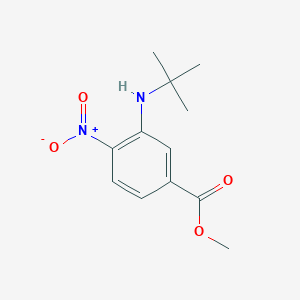![molecular formula C13H19Cl2N3 B1430482 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride CAS No. 1461714-91-9](/img/structure/B1430482.png)
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride
Overview
Description
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H17N3·2HCl. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with 3-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide (DMF), and a base like triethylamine. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation can produce N-oxides .
Scientific Research Applications
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another compound with a similar structure but different functional groups.
Uniqueness
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride is unique due to its specific piperazine substitution, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple research fields highlight its significance .
Properties
IUPAC Name |
4-[(3-methylpiperazin-1-yl)methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-11-9-16(7-6-15-11)10-13-4-2-12(8-14)3-5-13;;/h2-5,11,15H,6-7,9-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIYECWEHBUYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430400.png)



![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1430406.png)





![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride](/img/structure/B1430418.png)
![N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide](/img/structure/B1430419.png)

